silyl}oxy)hex-5-en-2-one CAS No. 676164-90-2](/img/structure/B12538865.png)
4-({[(But-3-en-1-yl)oxy](dimethyl)silyl}oxy)hex-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one is an organic compound that features a unique combination of functional groups, including an enone, an ether, and a silyl ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Enone: The initial step involves the formation of the hex-5-en-2-one moiety. This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.
Ether Formation: The next step involves the formation of the ether linkage. This can be achieved by reacting the enone with but-3-en-1-ol in the presence of an acid catalyst.
Silyl Ether Formation: The final step involves the protection of the hydroxyl group as a silyl ether. This can be achieved by reacting the intermediate with dimethylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form a diketone.
Reduction: The enone can be reduced to form a saturated ketone.
Substitution: The silyl ether can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include trimethylsilyl chloride and other silylating agents.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a saturated ketone.
Substitution: Formation of various silyl ethers or other protected derivatives.
Aplicaciones Científicas De Investigación
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one has several scientific research applications, including:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: It can be used as a probe or reagent in biological studies to investigate enzyme mechanisms and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one involves its interaction with various molecular targets and pathways. The enone moiety can participate in Michael addition reactions, while the silyl ether can protect hydroxyl groups during synthetic transformations. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one: Similar structure but with a trimethylsilyl group instead of a dimethylsilyl group.
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one: Similar structure but with a tert-butyldimethylsilyl group.
Uniqueness
The uniqueness of 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one lies in its combination of functional groups, which allows for versatile reactivity and applications in various fields of research and industry.
Propiedades
Número CAS |
676164-90-2 |
|---|---|
Fórmula molecular |
C12H22O3Si |
Peso molecular |
242.39 g/mol |
Nombre IUPAC |
4-[but-3-enoxy(dimethyl)silyl]oxyhex-5-en-2-one |
InChI |
InChI=1S/C12H22O3Si/c1-6-8-9-14-16(4,5)15-12(7-2)10-11(3)13/h6-7,12H,1-2,8-10H2,3-5H3 |
Clave InChI |
CYQVWVQYMLXZDS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C=C)O[Si](C)(C)OCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


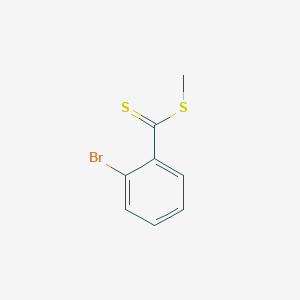
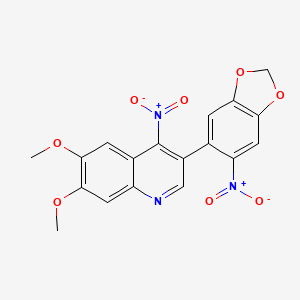
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
![6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol](/img/structure/B12538793.png)
![(4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate](/img/structure/B12538796.png)
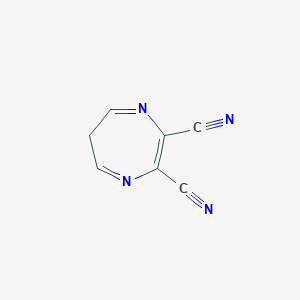
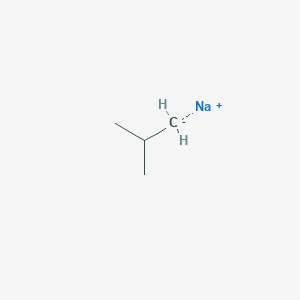

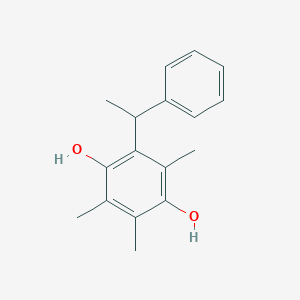
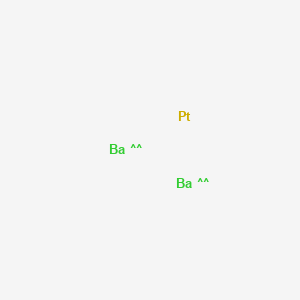
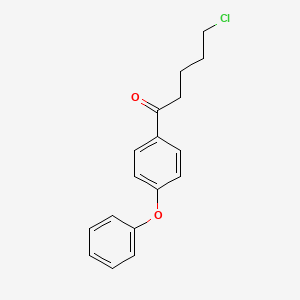
![3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol](/img/structure/B12538842.png)

![2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate](/img/structure/B12538862.png)
